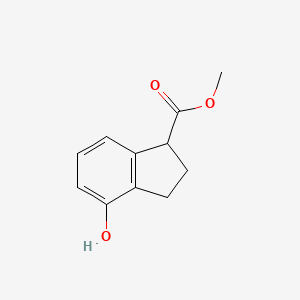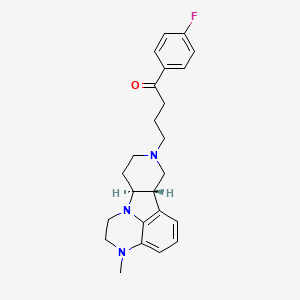
(6S,10S) Lumateperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,10S) Lumateperone: is a novel second-generation antipsychotic medication developed by Intra-Cellular Therapies. It is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. The compound is known for its unique receptor binding profile, which allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its efficacy in treating psychiatric disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6S,10S) Lumateperone involves several key steps. One of the primary methods includes the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution. The key intermediate is then alkylated with 4-halo-4’-fluoro butyrophenone (X = I, Br, Cl) to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the use of crystalline and amorphous salts formed with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. The process ensures the production of high-purity lumateperone suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: (6S,10S) Lumateperone undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of lumateperone, which may have different pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6S,10S) Lumateperone is used as a reference compound for the development of new antipsychotic agents. Its unique receptor binding profile serves as a model for designing compounds with similar or improved efficacy .
Biology: In biological research, lumateperone is used to study the mechanisms of neurotransmission and the role of serotonin, dopamine, and glutamate in psychiatric disorders. It helps in understanding the pathophysiology of schizophrenia and bipolar disorder .
Medicine: Medically, this compound is used for the treatment of schizophrenia and bipolar depression. It has shown efficacy in alleviating both positive and negative symptoms of schizophrenia and is considered a safer alternative to other antipsychotics due to its favorable side effect profile .
Industry: In the pharmaceutical industry, lumateperone is used in the development of new therapeutic agents for psychiatric disorders. Its production involves advanced synthetic methods to ensure high purity and efficacy .
Mecanismo De Acción
(6S,10S) Lumateperone exerts its effects through simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. It acts as a receptor antagonist of the 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity. Additionally, it has moderate serotonin transporter reuptake inhibition. These actions contribute to its efficacy in treating psychiatric disorders by balancing neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Lamotrigine: Used to stabilize mood in bipolar disorder and decrease the frequency of seizures in epilepsy.
Comparison: (6S,10S) Lumateperone is unique in its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, which is not observed in other antipsychotics like cariprazine and lamotrigine. This unique mechanism contributes to its favorable safety and tolerability profile, making it a promising option for patients with psychiatric disorders .
Propiedades
Fórmula molecular |
C24H28FN3O |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1 |
Clave InChI |
HOIIHACBCFLJET-RTWAWAEBSA-N |
SMILES isomérico |
CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
SMILES canónico |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)


![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
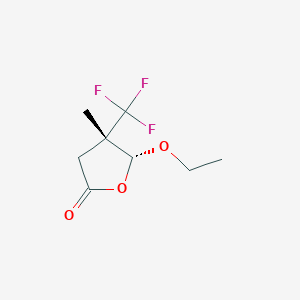
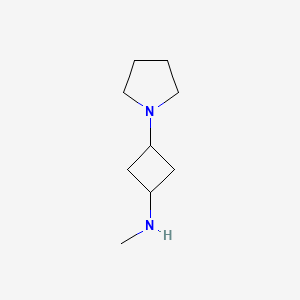
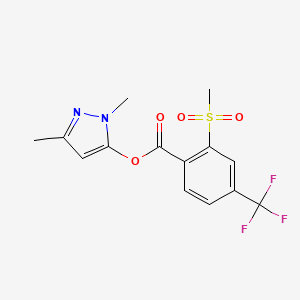
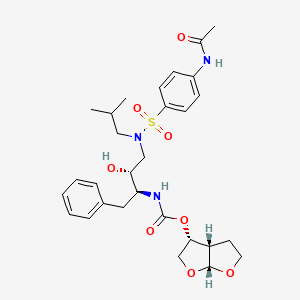


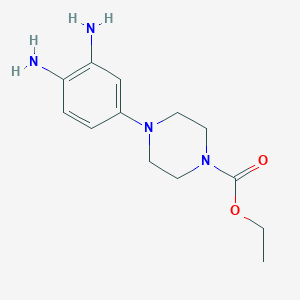
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)

